1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine
Description
1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both imidazole and thiophene rings
Properties
IUPAC Name |
1-[(E)-benzylideneamino]-4-thiophen-2-ylimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-14-17-12(13-7-4-8-19-13)10-18(14)16-9-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWRPQGMJRORIH-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine typically involves the condensation of benzaldehyde with 4-(thiophen-2-yl)-1H-imidazol-2-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzylideneamino)-4-(phenyl)-1H-imidazol-2-amine
- 1-(Benzylideneamino)-4-(furan-2-yl)-1H-imidazol-2-amine
- 1-(Benzylideneamino)-4-(pyridin-2-yl)-1H-imidazol-2-amine
Uniqueness
1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl, furan, or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Biological Activity
1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its efficacy against different targets.
Synthesis and Structure
The synthesis of this compound typically involves the condensation of benzylamine derivatives with thiophenyl-substituted imidazoles. The structural framework consists of an imidazole ring substituted at the 2-position with an amine group and at the 4-position with a thiophene ring, which is critical for its biological activity.
Table 1: Synthetic Pathway
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Benzylamine + Thiophene derivative | Intermediate A |
| 2 | Condensation reaction | This compound |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of related imidazole derivatives, it was found that compounds with a thiophene moiety demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against S. aureus . This suggests that the incorporation of thiophene enhances antibacterial potency.
Antidiabetic Activity
Another significant area of research is the antidiabetic potential of these compounds. A series of benzimidazole derivatives, closely related to our compound of interest, have been reported as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.
Table 2: Antidiabetic Activity
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.64 ± 0.05 | α-glucosidase inhibition |
| Compound B | 0.85 ± 0.03 | α-glucosidase inhibition |
The findings indicate that similar structural features contribute to their ability to inhibit α-glucosidase effectively .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of related compounds. Results demonstrate that these imidazole derivatives can induce apoptosis in cancer cells, suggesting their role as promising anticancer agents.
Case Study: Cytotoxic Evaluation
In a recent study, a series of benzimidazole derivatives were tested against human cancer cell lines, revealing IC50 values ranging from 10 to 30 μM, indicating moderate to high cytotoxicity . The presence of electron-withdrawing groups on the benzyl ring was found to enhance cytotoxic effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Key SAR Insights:
- Substituents on Imidazole Ring: Variations in substituents at the C-2 and C-4 positions significantly influence biological activity.
- Thiophene Contribution: The thiophene group enhances lipophilicity and potentially increases membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
